4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
Overview
Description
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Potential
(4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives have been studied for their potential in cancer treatment. One study synthesized compounds with sulfonamide fragments, including variants of (4-Chlorophenyl)sulfonyl-8-quinolylamine, and tested them against various cancer cell lines. These compounds showed significant in vitro cytotoxic activities and induced the expression of pro-apoptotic genes, mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).
2. Structural and Spectroscopic Analysis
Studies have also focused on the structural and spectroscopic characteristics of (4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives. For instance, DFT and TD-DFT/PCM calculations were performed to determine structural parameters, spectroscopic characterization, and NLO properties of these compounds (Wazzan et al., 2016).
3. Antiviral Activity
There is evidence suggesting the antiviral potential of (4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives. A study synthesized derivatives and evaluated them for their anti-tobacco mosaic virus activity, showing that some compounds possessed certain antiviral activities (Chen et al., 2010).
4. Crystal and Molecular Structure
Research has also been conducted on the crystal and molecular structure of related compounds. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined, showing significant biological activity and distinctive molecular arrangements (Adamovich et al., 2017).
5. Synthesis and Conversion Processes
The synthesis and conversion processes of (4-Chlorophenyl)sulfonyl-8-quinolylamine and its derivatives have been a focus of research. For example, a study detailed the synthesis of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which are key intermediates in the synthesis of certain pharmaceuticals (Lenihan et al., 1999).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-quinolin-8-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQETNTOFPAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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